molecular formula C20H36O2 B1620173 Chaulmoogric acid, ethyl ester CAS No. 623-32-5

Chaulmoogric acid, ethyl ester

Cat. No.: B1620173
CAS No.: 623-32-5
M. Wt: 308.5 g/mol
InChI Key: FDGHZUQYDACRTA-LJQANCHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chaulmoogric acid, ethyl ester typically involves the esterification of chaulmoogric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions .

Industrial Production Methods: In industrial settings, the process is scaled up by using larger reaction vessels and continuous flow systems to maintain the reaction conditions. The crude product is then purified through distillation or recrystallization to obtain the pure ester .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Mechanism of Action

The antimicrobial activity of chaulmoogric acid, ethyl ester is primarily attributed to its ability to disrupt the lipid membranes of bacteria. This disruption leads to the leakage of cellular contents and eventual cell death . The compound targets the fatty acid synthesis pathways in bacteria, inhibiting their growth and proliferation .

Comparison with Similar Compounds

  • Hydnocarpic acid
  • Gorlic acid
  • Cyclopentenyl fatty acids

Comparison: Chaulmoogric acid, ethyl ester is unique due to its specific cyclopentenyl structure, which imparts distinct antimicrobial properties. While hydnocarpic acid and gorlic acid also exhibit antimicrobial activity, this compound is more effective in disrupting bacterial lipid membranes .

Properties

CAS No.

623-32-5

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

ethyl 13-[(1S)-cyclopent-2-en-1-yl]tridecanoate

InChI

InChI=1S/C20H36O2/c1-2-22-20(21)18-12-10-8-6-4-3-5-7-9-11-15-19-16-13-14-17-19/h13,16,19H,2-12,14-15,17-18H2,1H3/t19-/m1/s1

InChI Key

FDGHZUQYDACRTA-LJQANCHMSA-N

Isomeric SMILES

CCOC(=O)CCCCCCCCCCCC[C@H]1CCC=C1

SMILES

CCOC(=O)CCCCCCCCCCCCC1CCC=C1

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCC1CCC=C1

623-32-5

Origin of Product

United States

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